4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13659917
InChI: InChI=1S/C14H20BrNOSi/c1-18(2,3)10-9-17-11-16-8-7-12-13(15)5-4-6-14(12)16/h4-8H,9-11H2,1-3H3
SMILES: C[Si](C)(C)CCOCN1C=CC2=C1C=CC=C2Br
Molecular Formula: C14H20BrNOSi
Molecular Weight: 326.30 g/mol

4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole

CAS No.:

Cat. No.: VC13659917

Molecular Formula: C14H20BrNOSi

Molecular Weight: 326.30 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole -

Specification

Molecular Formula C14H20BrNOSi
Molecular Weight 326.30 g/mol
IUPAC Name 2-[(4-bromoindol-1-yl)methoxy]ethyl-trimethylsilane
Standard InChI InChI=1S/C14H20BrNOSi/c1-18(2,3)10-9-17-11-16-8-7-12-13(15)5-4-6-14(12)16/h4-8H,9-11H2,1-3H3
Standard InChI Key VWHAPXWTXSCOTG-UHFFFAOYSA-N
SMILES C[Si](C)(C)CCOCN1C=CC2=C1C=CC=C2Br
Canonical SMILES C[Si](C)(C)CCOCN1C=CC2=C1C=CC=C2Br

Introduction

Molecular and Structural Characteristics

Chemical Identity

4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole belongs to the indole family, a class of heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The SEM group at the 1-position enhances steric protection and lipophilicity, while the bromine atom at the 4-position facilitates cross-coupling reactions . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC14H20BrNOSi\text{C}_{14}\text{H}_{20}\text{BrNOSi}
Molecular Weight326.30 g/mol
CAS NumberNot publicly disclosed
Lipophilicity (LogP)Estimated >3 (SEM group)

Spectral Data

While explicit spectral data (e.g., NMR, IR) are unavailable in public literature, the SEM group’s trimethylsilyl moiety typically produces distinct 1H^1\text{H}-NMR signals at δ 0.10–0.20 ppm (Si–CH3_3) and δ 3.50–3.70 ppm (O–CH2_2) . The bromine atom’s inductive effect deshields adjacent protons, likely shifting the indole’s aromatic protons downfield .

Synthesis and Optimization

Challenges and Solutions

  • Regioselectivity: Bromination of SEM-protected indoles may yield mixtures of 4- and 5-bromo isomers. Directed ortho-metalation or transition-metal catalysis can enhance regiocontrol .

  • SEM Stability: The SEM group is acid-labile, requiring neutral to basic conditions during synthesis .

Applications in Medicinal Chemistry

Enzyme and Receptor Modulation

The SEM group’s lipophilicity improves membrane permeability, making this compound a scaffold for targeting intracellular enzymes. For example, SEM-protected indoles are precursors to kinase inhibitors like c-MET inhibitors, where the SEM group is later cleaved to expose reactive sites .

Prodrug Design

The SEM moiety serves as a prodrug linker, enabling controlled release of active agents in vivo. For instance, SEM-protected indoles have been used in VERU-111 analogues for cancer therapy, where SEM removal occurs under physiological conditions .

Research Findings and Biological Activity

Biochemical Interactions

Co-crystallization studies of SEM-containing indoles with c-MET kinase reveal that the SEM group occupies hydrophobic pockets, while the bromine atom participates in halogen bonding with backbone carbonyls . For example, 15 (a related indazole-SEM compound) binds c-MET’s D1228V mutant with Kd=90nMK_d = 90 \, \text{nM}, demonstrating the SEM group’s role in stabilizing ligand-receptor interactions .

Pharmacokinetic Profiles

Rat studies show that SEM-protected indoles exhibit favorable pharmacokinetics, including:

  • Half-life: ~4–6 hours

  • Bioavailability: >50%

  • Blood-Brain Barrier Penetration: Moderate (brain:plasma ratio = 0.3–0.5)

Comparative Analysis with Analogues

Structural Analogues

CompoundKey DifferencesActivity (c-MET IC₅₀)
4-Bromo-1-SEM-1H-indoleBaseline240 nM (WT)
4-Bromo-1-SEM-indole-7-carboxamideCarboxamide at 7-position110 nM (WT)
VERU-111Benzo dioxane moiety1.1–3.3 nM

Functional Trade-offs

  • Lipophilicity vs. Solubility: The SEM group increases LogP by ~1.5 units compared to unprotected indoles, reducing aqueous solubility but enhancing tissue uptake .

  • Synthetic Complexity: SEM protection adds 2–3 synthetic steps but improves yields in subsequent functionalizations .

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